molecular formula C9H6F3N3O B13458899 4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine

4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B13458899
M. Wt: 229.16 g/mol
InChI Key: FNFOFMCHYVPVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with appropriate reagents under controlled conditions. One common method includes the cyclization of 4-(trifluoromethyl)benzohydrazide with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects . The compound may also modulate signaling pathways involved in cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This structure imparts enhanced stability, lipophilicity, and biological activity compared to other similar compounds. Its versatility in various chemical reactions and wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)15-16-14-7/h1-4H,(H2,13,15)

InChI Key

FNFOFMCHYVPVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2N)C(F)(F)F

Origin of Product

United States

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